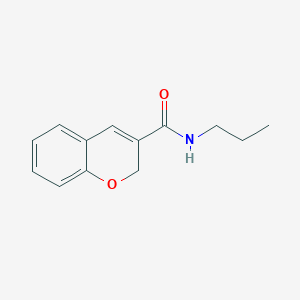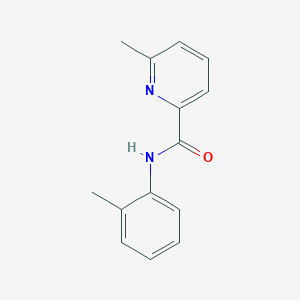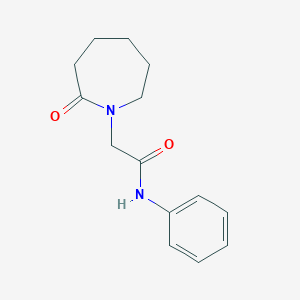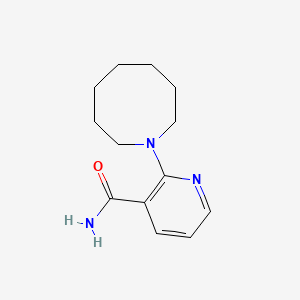
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives and has a molecular formula of C22H21NO3.
Wirkmechanismus
The exact mechanism of action of Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitters such as GABA and glutamate. Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting anti-inflammatory effects. Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various tumor cell lines. Additionally, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has been reported to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity yield. Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has some limitations as well. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not yet fully understood. Additionally, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate. First, further studies are needed to elucidate the exact mechanism of action of Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate and its pharmacokinetic and pharmacodynamic properties. Second, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease, and further studies are needed to explore these possibilities. Third, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate may have applications in the development of novel anti-inflammatory and anti-tumor drugs, and further studies are needed to evaluate its potential in these areas. Finally, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate may have applications in the development of new imaging agents for diagnostic purposes, and further studies are needed to explore this possibility.
Conclusion:
In conclusion, Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate is a promising chemical compound with potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to exhibit various pharmacological activities. Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has been reported to possess potent anti-inflammatory, analgesic, anti-tumor, anticonvulsant, and neuroprotective properties. While Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has some limitations as a research tool, there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate involves the condensation reaction between naphthalene-1-carbonyl chloride and piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction is typically carried out in the presence of a strong base such as triethylamine and a suitable solvent such as dichloromethane. The resulting product is a white crystalline solid with a high purity yield.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate has also been shown to possess potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-18(21)14-9-11-19(12-10-14)17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVQDVUPIUVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(naphthalene-1-carbonyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)


